Product packaging for Glycyl-glutamine(Cat. No.:CAS No. 13115-71-4)

Glycyl-glutamine

Cat. No.: B1671922
CAS No.: 13115-71-4
M. Wt: 203.20 g/mol
InChI Key: PNMUAGGSDZXTHX-BYPYZUCNSA-N
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Description

Overview of Glycyl-L-Glutamine as a Dipeptide

Glycyl-L-glutamine is a dipeptide formed by a peptide bond between the amino group of L-glutamine and the carboxyl group of glycine (B1666218). Its chemical formula is C7H13N3O4, and it has a molecular weight of 203.20 g/mol . nih.gov As a dipeptide, it is more stable in aqueous solutions compared to free L-glutamine, particularly under conditions like heat sterilization, which is relevant in the preparation of cell culture media and nutritional solutions. nih.gov This enhanced stability makes Glycyl-L-glutamine a useful alternative to L-glutamine in various research and potential application settings. fishersci.co.uk The structure of Glycyl-L-glutamine includes the side chains of its constituent amino acids: a simple hydrogen atom for glycine and an amide group for glutamine. nih.gov

The chemical structure can be represented with an IUPAC name: (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid. nih.gov

Historical Context of Glycyl-L-Glutamine Research

The study of peptides, including dipeptides like Glycyl-L-glutamine, has its roots in the early advancements of peptide chemistry. The foundational principles for dipeptide synthesis were established in the early 20th century. While the specific historical timeline for the initial synthesis or isolation of Glycyl-L-glutamine is not as widely documented as that of simpler dipeptides like glycylglycine (B550881) (first synthesized in 1901), its emergence in research is linked to the growing understanding of amino acid metabolism and the roles of small peptides in biological systems.

Early research likely focused on its chemical synthesis and characterization, building upon established techniques for peptide bond formation. The development of methods for synthesizing dipeptides, such as coupling protected amino acids followed by deprotection, provided the tools necessary to produce Glycyl-L-glutamine for further study. google.com The recognition of L-glutamine's crucial role in various metabolic processes and its relative instability in solution likely spurred interest in more stable delivery forms, including dipeptides like Glycyl-L-glutamine. nih.gov Research into Glycyl-L-glutamine has evolved to explore its biological activities and potential applications, building upon the foundational knowledge of peptide chemistry and amino acid function.

Significance of Glycyl-L-Glutamine in Biological Systems

Glycyl-L-glutamine holds significance in biological systems primarily as a source of L-glutamine and potentially through its own intrinsic activities. L-glutamine is a highly abundant amino acid involved in numerous metabolic pathways, including nitrogen transport, nucleotide synthesis, and as a key energy source for rapidly dividing cells like enterocytes and immune cells. jpccr.eunih.govnih.gov Due to L-glutamine's instability in aqueous solutions, particularly in contexts like cell culture media or parenteral nutrition, Glycyl-L-glutamine serves as a more stable alternative that can be hydrolyzed in vivo or in culture to release free L-glutamine. nih.gov

Beyond its role as a glutamine precursor, research suggests that Glycyl-L-glutamine may possess specific biological activities. Studies have investigated its effects in various biological contexts, including:

Cell Culture: Glycyl-L-glutamine is used in cell culture media as a stable source of glutamine, supporting cell growth and function. fishersci.co.uk Research has compared its effects to free glutamine and other glutamine-containing dipeptides on cell development and viability. nih.govresearchgate.net

Metabolism: As a dipeptide, its metabolism involves enzymatic hydrolysis to glycine and L-glutamine, integrating into the standard amino acid metabolic pathways.

Potential Signaling Roles: Some research indicates that Glycyl-L-glutamine, or its derivatives, might have neuromodulatory activity and influence signaling pathways. researchgate.netresearchgate.net Studies have explored its potential interactions in the nervous system and its effects on processes like hyperphagia. researchgate.net

Detailed research findings on the effects of Glycyl-L-glutamine in specific in vitro and in vivo models contribute to understanding its biological significance. For instance, studies on mouse preimplantation embryos in vitro have shown that replacing L-glutamine with Glycyl-L-glutamine can influence the development of inner cell mass and trophectoderm cells. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3O4 B1671922 Glycyl-glutamine CAS No. 13115-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMUAGGSDZXTHX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156917
Record name Glycylglutamine
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13115-71-4
Record name Glycyl-L-glutamine
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Record name Glycylglutamine
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Record name (2S)-5-amino-2-[(aminoacetyl)amino]-5-oxopentanoic acid
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Metabolic Pathways and Regulation of Glycyl L Glutamine

Hydrolysis and Bioavailability of Glycyl-L-Glutamine

Dipeptides like Glycyl-L-glutamine must typically be hydrolyzed into their constituent amino acids to be fully utilized by the body, although dipeptide transporters exist that allow for the uptake of intact peptides. mdpi.comnih.gov The bioavailability of Glycyl-L-glutamine is influenced by its breakdown through enzymatic cleavage mechanisms and its subsequent absorption and distribution.

Enzymatic Cleavage Mechanisms

The hydrolysis of dipeptides, including Glycyl-L-glutamine, into their component amino acids is primarily mediated by various peptidases. mdpi.com The specific enzymes responsible for cleaving Glycyl-L-glutamine can vary depending on the location within the body. In the intestine, brush-border peptidases play a significant role in dipeptide hydrolysis. nih.gov While some dipeptides, particularly those containing a C-terminus histidine, are substrates for enzymes like human serum carnosinase 1 (CN1), other peptidases are involved in the breakdown of dipeptides with different amino acid compositions. researchgate.net Research suggests that the location within the intestinal epithelial cell where final hydrolysis occurs can vary depending on the dipeptide. nih.gov

Comparative Bioavailability with Free L-Glutamine

The bioavailability of Glycyl-L-glutamine compared to free L-glutamine has been a subject of investigation. Some studies suggest that the absorption of glutamine may be enhanced when ingested in peptide form, such as Ala-Gln, compared to the free amino acid. researchgate.net This enhanced absorption is thought to be mediated by peptide transporters like PepT1, which are present in the intestinal brush border and can transport intact dipeptides. mdpi.comresearchgate.net While Ala-Gln has been shown to produce a higher and more sustained plasma glutamine concentration compared to free glutamine, the comparative bioavailability of Glycyl-L-glutamine specifically against free L-glutamine in all contexts requires further detailed pharmacokinetic studies. researchgate.netmdpi.com However, both Glycyl-L-glutamine and Ala-Gln are utilized as sources of glutamine, and studies in rats receiving parenteral nutrition indicated that both peptides were utilized for protein synthesis and growth to a similar extent as the corresponding free amino acids. nih.gov

Integration into Glutamine Metabolism

Once hydrolyzed, the released L-glutamine from Glycyl-L-glutamine integrates into the body's extensive glutamine metabolic network. L-glutamine is the most abundant free amino acid in the human body and plays a central role in numerous metabolic processes. jpccr.euwikipedia.org

Role as a Source of L-Glutamine for Cellular Processes

Glycyl-L-glutamine serves as a stable precursor that provides L-glutamine to cells. evonik.commedchemexpress.com L-glutamine is a critical nutrient for various cellular functions, including protein synthesis, nucleotide synthesis, and as an energy source, particularly for rapidly dividing cells and those with high energy demands. sigmaaldrich.comjpccr.euwikipedia.org The L-glutamine supplied by the hydrolysis of Glycyl-L-glutamine can support these essential cellular processes. sigmaaldrich.com

Anaplerotic Pathways and Tricarboxylic Acid (TCA) Cycle Intermediates

L-glutamine plays a significant role in anaplerosis, the process of replenishing intermediates of the Tricarboxylic Acid (TCA) cycle (also known as the Krebs cycle). uni.lunih.govelifesciences.orgoncotarget.comcellsignal.com Glutamine is converted to glutamate (B1630785) by the enzyme glutaminase (B10826351) (GLS), primarily located in the mitochondria. mdpi.comnih.govoncotarget.comcellsignal.comnih.gov Glutamate can then be further metabolized to alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the TCA cycle, through reactions catalyzed by glutamate dehydrogenase (GDH) or aminotransferases. mdpi.comnih.govelifesciences.orgoncotarget.comcellsignal.com This entry of glutamine-derived carbon into the TCA cycle is crucial for maintaining the cycle's function, supporting ATP production, and providing precursors for the synthesis of other molecules, such as non-essential amino acids and lipids. mdpi.comuni.lunih.govelifesciences.orgoncotarget.comcellsignal.com Glycyl-L-glutamine, by providing L-glutamine, contributes to this anaplerotic flux, supporting cellular energy metabolism and biosynthetic activities. nih.govcellsignal.com

Contribution to Nucleotide and Hexosamine Synthesis

L-glutamine serves as a vital nitrogen donor in the biosynthesis of purines and pyrimidines, the fundamental building blocks of DNA and RNA jpccr.eu. This nitrogen donation is critical for cell proliferation and growth mdpi.com. Additionally, glutamine contributes nitrogen for the synthesis of amino sugars, which are precursors for hexosamines jpccr.eu. Hexosamines are essential components of glycoproteins, glycolipids, and glycosaminoglycans, playing roles in cell structure, signaling, and the extracellular matrix mdpi.com. The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the transfer of glutamine's amino group to fructose-6-phosphate, initiating the hexosamine biosynthetic pathway mdpi.com.

Regulation of Glutamine Synthetase and Glutaminase Activity

The intracellular balance of glutamine is tightly regulated by the activities of two key enzymes: glutamine synthetase (GS) and glutaminase (GLS) nih.govsigmaaldrich.com. GS catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia (B1221849), primarily occurring in tissues like skeletal muscle, brain, and liver nih.govwikipedia.orgnih.gov. Conversely, GLS catalyzes the hydrolysis of glutamine to glutamate and ammonia, a reaction prevalent in highly metabolically active cells such as enterocytes, kidney tubule cells, and immune cells cambridge.orgnih.gov.

While Glycyl-L-glutamine itself is a substrate for hydrolysis, the availability of glutamine released from Gly-Gln can influence the activity and regulation of GS and GLS. High intracellular glutamine concentrations can inhibit GS activity through feedback mechanisms mdpi.com. Conversely, conditions of high glutamine demand or low availability can upregulate GS expression and activity mdpi.com. GLS activity is also subject to complex regulation, influenced by factors such as pH, phosphate (B84403) levels, and potentially the availability of its substrate, glutamine nih.gov. Research indicates that GLS activity can increase in the postprandial period or following administration of glutamine-containing peptides like alanyl-L-glutamine nih.gov.

Data regarding the direct regulatory effects of Glycyl-L-glutamine on GS and GLS are limited, as its primary function is to deliver glutamine. However, its ability to effectively increase intracellular glutamine levels upon hydrolysis suggests an indirect influence on the regulatory mechanisms governing these enzymes.

Inter-organ Nitrogen and Carbon Transport

L-glutamine, derived from sources including the hydrolysis of Glycyl-L-glutamine, is a critical molecule for the transport of nitrogen and carbon between various organs and tissues in the body wikipedia.orgmdpi.comcambridge.org. This inter-organ exchange is vital for maintaining nitrogen balance, acid-base homeostasis, and providing metabolic fuel and precursors where needed.

Role in Ammonia Transport and Detoxification

Ammonia is a toxic byproduct of amino acid and nitrogen metabolism wikipedia.orgresearchgate.net. L-glutamine plays a central role in the non-toxic transport of ammonia between tissues wikipedia.orgclevelandclinic.org. In tissues that produce excess ammonia, such as muscle and brain, GS incorporates ammonia into glutamate to form glutamine wikipedia.orgresearchgate.net. This glutamine is then released into the bloodstream and transported to organs like the liver and kidneys researchgate.net. In the liver, glutamine can be deaminated by GLS, releasing ammonia which enters the urea (B33335) cycle for detoxification and excretion as urea nih.govresearchgate.net. The kidneys also utilize glutamine for ammoniagenesis, producing ammonia that can be excreted in the urine to help regulate acid-base balance nih.govnih.gov. Glycyl-L-glutamine, by providing a readily available source of glutamine, supports this crucial ammonia transport and detoxification pathway.

Precursor for Other Amino Acids and Metabolites

Beyond its role in nitrogen transport, L-glutamine serves as a precursor for the synthesis of various other amino acids and metabolites wikipedia.orgmdpi.com. Through transamination reactions, the carbon skeleton of glutamine can be converted to glutamate, which can then be further metabolized to other amino acids such as aspartate and alanine (B10760859) nih.gov. Glutamine also contributes to the synthesis of proline and ornithine mdpi.com.

Furthermore, glutamine is a precursor for glutathione (B108866) (GSH) synthesis nih.govnih.gov. GSH is a tripeptide antioxidant crucial for protecting cells against oxidative stress and participating in detoxification processes nih.govnih.gov. Glycine (B1666218), the other component of Glycyl-L-glutamine, is also a constituent of glutathione, highlighting the dipeptide's potential to support GSH synthesis nih.gov.

The carbon skeleton of glutamine can also enter the tricarboxylic acid (TCA) cycle via conversion to alpha-ketoglutarate, providing a source of energy and carbon for the synthesis of other molecules mdpi.comnih.gov. This anaplerotic role is particularly important in rapidly dividing cells and in certain metabolic states mdpi.comnih.gov.

Cellular and Molecular Mechanisms of Action

Cellular Proliferation and Differentiation

Support for Rapidly Dividing Cells

L-glutamine is recognized as a primary energy source for rapidly dividing cells, including those found in the immune system and the intestinal epithelium. sigmaaldrich.comthermofisher.comthehealingarc.comresearchgate.netjpccr.eu It provides the necessary nitrogen atoms for the synthesis of nucleotides, which are fundamental building blocks of DNA and RNA, crucial for cell replication. sigmaaldrich.comthermofisher.com Glycyl-l-glutamine is utilized in cell culture media as a stable alternative to free L-glutamine to support the growth and division of various cell types. sigmaaldrich.comresearchgate.net Studies on mouse embryos have indicated that the presence of Glycyl-l-glutamine in culture media can support embryonic development and increase viability, sometimes demonstrating effects comparable to or even superior to free glutamine. cambridge.orgresearchgate.net However, in vitro studies on porcine enterocytes have shown varied results, with one study indicating that Gly-Gln treatment led to lower percentages of cells in the synthesis phase of the cell cycle and fewer EdU-positive cells compared to free glutamine or alanyl-l-glutamine, suggesting a potentially different impact on proliferation in this specific model. ucdavis.edu Conversely, research in weaned piglets' jejunal tissues suggested that Gly-Gln could improve cell proliferation. ucdavis.edu

Influence on Cell Growth and Maturation

L-glutamine is essential for the viability and growth of various cell types, including intestinal cells and cardiomyocytes, where it accompanies growth and maturation. nih.govfoodandnutritionresearch.net Amino acids, including glutamine supplied by Glycyl-l-glutamine, have been shown to stimulate embryonic cell proliferation and differentiation. researchgate.net Specifically, research involving mouse blastocysts indicated that Glycyl-l-glutamine favored the development of a higher proportion of inner cell mass cells compared to trophectoderm cells, suggesting an influence on cell fate during early development. researchgate.net

Gene Expression and Protein Synthesis

Glycyl-l-glutamine, through its contribution of L-glutamine, impacts cellular function by modulating gene expression and regulating protein synthesis and degradation pathways.

Modulation of Contractile Protein mRNA Contents

In vitro research has demonstrated that L-glutamine can alter the gene expression profiles of contractile proteins. nih.gov Studies on cardiomyocytes, for instance, have shown that glutamine can increase the mRNA content of proteins such as alpha-myosin heavy-chain (α-MHC) and alpha-actin, which is associated with cardiomyocyte growth and maturation. nih.gov

Regulation of Ubiquitin-Dependent Proteolysis

L-glutamine plays a role in regulating protein turnover by stimulating protein synthesis and reducing ubiquitin-dependent proteolysis, particularly in enterocytes. nih.govresearchgate.net This effect is mediated, in part, by a reduction in ubiquitin gene expression. nih.govresearchgate.net Enteral administration of glutamine has been suggested to attenuate ubiquitin-dependent proteolysis, thereby contributing to an improved protein balance within the gut. researchgate.netnih.gov The ATP-ubiquitin-dependent proteolytic pathway is a crucial system involved in the degradation of intracellular proteins and the regulation of processes such as the inflammatory response. nih.govnih.gov One study investigating porcine enterocytes in vitro observed that treatment with Gly-Gln increased the expression of ubiquitin protein compared to treatment with free glutamine. ucdavis.edu

Impact on Transcription Factors (e.g., AP-1)

L-glutamine is known to activate intracellular signaling pathways, including the extracellular signal-regulated kinases (ERKs) and the c-Jun N-terminal kinases (JNK). nih.gov In enterocytes, this activation leads to an increase in the expression of the c-Jun gene and enhanced activity of the transcription factor Activator Protein 1 (AP-1). nih.gov This interaction with AP-1 can amplify the effects of growth factors on cellular proliferation and repair mechanisms. nih.gov The influence of glutamine on the proliferation of immune system cells is also linked to the activation of kinases like ERK and JNK, which in turn affect transcription factors such as JNK and AP-1, promoting the transcription of genes involved in cell proliferation. nih.gov AP-1 transcription factors are central regulators of developmentally controlled enhancer activity and are involved in mediating signals from growth factors, playing a necessary role in the progression of the cell cycle. frontiersin.org Research comparing Gly-Gln to free glutamine and alanyl-l-glutamine in porcine enterocytes in vitro found that Gly-Gln treatment resulted in significantly lower mRNA expression levels of the transcription factor specificity protein (Sp1). ucdavis.edu

Effect on Heat Shock Protein (HSP) Synthesis and Gene Expression

Glycyl-l-glutamine, through its glutamine component, has been shown to influence the synthesis and gene expression of heat shock proteins (HSPs). HSPs are a group of proteins crucial for cellular survival under stressful conditions, acting as molecular chaperones that help in protein folding and prevent aggregation. researchgate.net Research indicates that glutamine can stimulate the formation of heat shock protein 70 (HSP70) in monocytes by enhancing the stability of its mRNA. researchgate.net This suggests a role for glycyl-l-glutamine in the cellular stress response, potentially contributing to increased cellular survival under various insults. researchgate.net Studies in animal models of sepsis and hyperthermia have shown a correlation between enhanced HSP expression following glutamine administration and improved outcomes. researchgate.net Pharmacological doses of glutamine can increase the binding affinity of heat shock factor-1 (HSF-1) to its promoter, thereby increasing HSP transcription. researchgate.net Glutamine starvation, conversely, reduces HSP70 expression by decreasing HSP70 mRNA expression. researchgate.net

Redox Homeostasis and Antioxidant Systems

Glycyl-l-glutamine plays a role in maintaining cellular redox homeostasis and supporting antioxidant systems, primarily through its contribution to glutathione (B108866) synthesis and NADPH production.

Glutathione (GSH) Synthesis and Cellular Redox Status

Glutathione (GSH) is a tripeptide antioxidant (L-γ-glutamyl-L-cysteinyl-glycine) that plays a critical role in protecting cells from oxidative damage. nih.gov The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key determinant of the cellular redox potential. nih.govnih.gov Glutamine is a precursor for glutamate (B1630785), which is essential for glutathione synthesis. nih.govijfas.com Therefore, the availability of glutamine can significantly impact the regulation of cellular redox status. ijfas.com During critical illness, muscle concentrations of GSH can decrease, and the redox status shifts towards oxidation, indicated by elevated GSSG levels. nih.gov There is a correlation between the concentrations of glutamine and GSH. nih.gov Supplementation with glutamine or glycyl-l-glutamine can support GSH synthesis and help maintain a favorable GSH/GSSG ratio, thereby enhancing the antioxidant capacity of the cell. nih.govijfas.com

Data on the effect of glutamine (as a component of glycyl-l-glutamine's action) on GSH and GSSG levels in a muscular dystrophy model is presented below:

GroupGSH (µmol/g tissue)GSSG (µmol/g tissue)GSH/GSSG Ratio
Control MiceXYX/Y
Dystrophic MiceABA/B
Dystrophic Mice + GlutamineCDC/D

Note: Specific numerical data for X, Y, A, B, C, and D would be required from research findings to populate this table accurately. The table structure illustrates how such data would be presented.

NADPH Production and Oxidative Stress Mitigation

NADPH is another crucial component of the cellular antioxidant defense system. It is required by glutathione reductase to convert GSSG back to its reduced form, GSH. Glutamine metabolism, particularly its entry into the citric acid cycle, can lead to the activation of malic enzyme, which in turn results in an increase in NADPH production. nih.gov This increased availability of NADPH supports the regeneration of GSH, thereby contributing to the mitigation of oxidative stress and helping to maintain a reduced cellular environment. nih.gov

Signal Transduction Pathways

Glycyl-l-glutamine can modulate various signal transduction pathways, influencing cellular processes such as growth, proliferation, and stress responses.

Mechanistic Target of Rapamycin (B549165) (mTOR) Pathway Modulation

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, integrating signals from nutrients, growth factors, and cellular energy status. Glutamine has been shown to influence the mTOR pathway. nih.govijfas.com While the precise mechanisms by which glycyl-l-glutamine modulates mTOR require further detailed investigation, research on glutamine suggests it can activate signaling pathways, including potentially influencing kinases that interact with the mTOR pathway. researchgate.netnih.gov Cellular redox status, which is influenced by glutamine and thus potentially by glycyl-l-glutamine, can also be related to the activity of certain signaling pathways. nih.gov

Extracellular Signal-Regulated Kinases (ERKs) Activation

Glutamine has been shown to activate Extracellular Signal-Regulated Kinases (ERKs), specifically p42mapk and p44mapk, in intestinal epithelial cell lines nih.gov. This activation is significant because ERKs phosphorylate and activate nuclear transcription factors, contributing to cellular responses, including proliferation nih.gov. Studies have indicated that glutamine is necessary for optimal epidermal growth factor (EGF) signaling through ERKs nih.gov. The activation of ERKs by glutamine can lead to increased AP-1-dependent gene transcription nih.gov. Research in Caco-2 cells (human colon epithelial-like cells) also supports that glutamine activates ERKs nih.gov. Furthermore, glutamine, through the activation of MAPKs like ERK, promotes cell proliferation and protein synthesis, processes required in various cellular activities, including viral replication portlandpress.com. Studies in T lymphocyte activation have also shown that glutamine uptake and metabolism are coordinately regulated by ERK/MAPK mdpi.com.

c-Jun N-terminal Kinases (JNK) Activation

Similar to its effects on ERKs, glutamine also activates c-Jun N-terminal Kinases (JNKs) in intestinal epithelial cells nih.gov. JNKs are another group of mitogen-activated protein kinases that phosphorylate and activate nuclear transcription factors, including components of the activating protein 1 (AP-1) complex nih.gov. Activation of JNK by glutamine contributes to increased AP-1-dependent gene transcription nih.gov. In Caco-2 cells, glutamine activates JNK and leads to a significant increase in c-Jun gene expression and the activity of the transcription factor AP-1 nih.gov. Glutamine supplementation has been reported to partially prevent the increase in JNK phosphorylation in neutrophils obtained from rats, thereby reducing exercise-induced apoptosis sochob.cl. Moreover, glutamine may suppress JNK/SAPK activation induced by Fas ligand scielo.br. In renal tubular epithelial cells, reduced Ask1 activation due to glutamine resulted in decreased JNK activation, leading to diminished mitochondrial intrinsic apoptosis nih.gov.

Nuclear Factor-kappa B (NF-κB) Pathway Attenuation

Glutamine is known to exert anti-inflammatory effects, which are often associated with the attenuation of NF-κB activation nih.gov. The NF-κB pathway is a critical regulator of inflammatory responses nih.gov. Glutamine infusion can lead to enhanced tissue glutathione levels, which is partly responsible for preventing the activation of NF-κB and increasing antioxidant capacity scielo.br. Studies have shown that glutamine administration can decrease the nuclear translocation of NF-κB researchgate.net. In experimental sepsis models, glutamine administration led to attenuated NF-κB activation nih.gov. This attenuation was associated with significant inhibition of IκBα phosphorylation, ubiquitination, and degradation nih.gov. Glutamine's inhibitory effect on the NF-κB pathway may involve the E3-SCFbTrCP ubiquitin ligase pathway, as NF-κB activation depends on the neddylation of Cullin-1 (Cul-1) nih.gov. Glutamine administration post-sepsis enhanced lung Cul-1 deneddylation and attenuated NEDD8 expression, which was associated with decreased NF-κB activation nih.gov. Furthermore, glutamine has been shown to suppress NF-κB pathway activation in rodent models of colitis and in LPS-treated piglet enterocytes mdpi.com. This suppression was associated with increased expression of cellular heat shock proteins (HSPs) such as HSP25 and HSP70, which can inhibit NF-κB activation mdpi.com. Glutamine also influences IκB stability; deprivation of glutamine reduced IκBα expression, triggering elevated NF-κB binding to DNA mdpi.com.

Physiological Roles and Organ Specific Effects

Gastrointestinal System Function

The gastrointestinal tract is a major site of glutamine utilization, and Glycyl-l-glutamine, as a stable form of glutamine, is relevant to supporting various aspects of gut health and function. jpccr.eunih.govmdpi.com

Maintaining the integrity of the intestinal barrier is crucial for nutrient absorption and preventing the translocation of harmful substances from the gut lumen into the bloodstream. researchgate.netnih.gov Research indicates that glutamine and glutamine-containing peptides, including Glycyl-l-glutamine, play a role in supporting this barrier function. Glutamine is essential for the growth, differentiation, and integrity of intestinal mucosal cells. nih.gov Studies have shown that glutamine can help maintain mucosal cell integrity and gut barrier function, improving mucosal structure such as villus height and surface area in rat models. jpccr.eu Experimentally induced increased intestinal permeability can be alleviated by the addition of glutamine or glutamine peptides, leading to improved gut barrier function. nih.gov Glycyl-glutamine has been shown to improve intestinal barrier function in specific contexts, such as after liver transplantation in rats and during the weaning transition in piglets. frontiersin.orgrsc.org

Enterocytes, the epithelial cells lining the intestine, utilize glutamine as a primary metabolic fuel source. jpccr.eudrugbank.comcambridge.org This is particularly important for rapidly dividing enterocytes, where glutamine's carbon skeleton can provide energy and its nitrogen molecules support the synthesis of nucleic acids. nhri.org.tw Glutamine is considered the principal metabolic fuel for both growing and mature enterocytes, even when compared to glucose. jpccr.eu The high activity of glutaminase (B10826351), an enzyme involved in glutamine catabolism, in the small intestine mucosa highlights the dependence of this tissue on an external supply of glutamine. cambridge.org Glycyl-l-glutamine, upon hydrolysis, provides readily available glutamine to these cells. jpccr.eu

The mucus layer covering the intestinal epithelium is a critical component of the intestinal barrier, acting as a chemical defense. mdpi.com Mucin glycoproteins, particularly MUC2, are key components of this layer. mdpi.comnih.gov While direct studies specifically on Glycyl-l-glutamine's effect on mucin secretion are limited in the provided results, research on glutamine peptides suggests a protective role on the chemical barrier by regulating the number of goblet cells and the level of mucin. mdpi.com Glutamine itself has been shown to maintain aspects of intestinal defense, including levels of MUC2. nih.gov This suggests that Glycyl-l-glutamine, as a source of glutamine and a glutamine peptide, likely contributes to the regulation of mucin secretion, supporting the chemical barrier function.

The gut-associated lymphoid tissue (GALT) is a crucial part of the immune system located in the intestinal tract. mdpi.comtandfonline.com GALT integrity is vital for mucosal immunity. Studies have demonstrated that Glycyl-l-glutamine can help maintain the integrity of the small intestine GALT. nih.gov In experimental models, intravenous administration of total parenteral nutrition (TPN) can lead to small intestinal GALT atrophy. nih.gov Supplementation of TPN with Glycyl-l-glutamine has been shown to maintain total lymphocyte yield in Peyer's patches, the intraepithelial layer, and lamina propria, counteracting the atrophy induced by TPN. nih.gov This indicates a protective effect of Glycyl-l-glutamine on this key component of the gut immune system.

The gut microbiota plays a significant role in host health, influencing nutrient metabolism and immune function. mdpi.comnih.gov Dietary supplementation with this compound has been shown to modulate the composition and metabolism of the gut microbiota. In studies with piglets, this compound supplementation significantly altered the gut microbiota, increasing bacterial loading and elevating alpha diversity. mdpi.comnih.gov It has been observed to increase the relative abundance of certain bacteria, such as Fibrobacteres and Bacteroidetes, while decreasing Firmicutes. frontiersin.orgmdpi.com This modulation can lead to an enrichment of short-chain fatty acid (SCFA)-producing bacteria, and consequently, increased concentrations of SCFAs in the gut. rsc.orgmdpi.com SCFAs are important metabolites that provide energy to colonocytes and regulate intestinal physiology. frontiersin.org

Here is a summary of observed effects of dietary this compound supplementation on gut microbiota in piglets:

Effect on Gut MicrobiotaObservationSource
Increased bacterial loadingObserved with dietary this compound supplementation. mdpi.comnih.gov
Elevated alpha diversityIndicates increased diversity of the microbial community. mdpi.comnih.gov
Increased relative abundance ofFibrobacteres and Bacteroidetes phyla increased. frontiersin.orgmdpi.com
Decreased relative abundance ofFirmicutes phylum decreased. frontiersin.orgmdpi.com
Enrichment of SCFA-producing bacteriaIncludes bacteria like Butyricicoccus pullicaecorum and Faecalibacterium prausnitzii. mdpi.com
Increased SCFA concentrationsElevated levels of propionic acid and butyric acid in gut digesta. rsc.orgmdpi.com

Impact on Gut-Associated Lymphoid Tissue (GALT)

Immune System Regulation

Beyond its direct effects on GALT, Glycyl-l-glutamine has been shown to influence broader aspects of immune system regulation. Studies have indicated that Glycyl-l-glutamine can produce a dose-dependent bidirectional modulation of immune function. nih.gov In experiments evaluating lymphocyte activity, low concentrations of Glycyl-l-glutamine enhanced the response of human lymphocytes to phytohemagglutinin (PHA)-induced blastogenesis. nih.gov Conversely, higher concentrations of the dipeptide resulted in immunosuppression. nih.gov Furthermore, in a suppressor cell induction assay, Glycyl-l-glutamine used together with concanavalin (B7782731) A (ConA) showed a dose-dependent inhibition of suppressor activity. nih.gov These findings suggest that Glycyl-l-glutamine can have potent and varied effects on immune cell activity depending on its concentration.

Glutamine, the primary component of Glycyl-l-glutamine, is widely recognized as a crucial nutrient for immune cells, including lymphocytes, macrophages, and neutrophils. drugbank.commdpi.comsochob.clcabidigitallibrary.org It serves as an important energy source and is involved in the synthesis of nucleotides and glutathione (B108866), which are essential for immune cell proliferation and function. drugbank.commdpi.comcambridge.orgnih.gov While many studies focus on glutamine, the observed effects of Glycyl-l-glutamine on lymphocyte activity highlight its direct relevance to immune system regulation. nih.gov

Cytokine Production Modulation

This compound and its constituent, glutamine, have been implicated in modulating cytokine production. Glutamine is essential for the synthesis of cytokines. researchgate.net

Studies have shown that glutamine availability can influence the production of various cytokines by immune cells. For instance, increased glutamine availability enhanced interleukin (IL)-2 production by stimulated lymphocytes in rats, mice, and humans. cabidigitallibrary.org

Research on the anti-inflammatory effects of amino acids, including this compound, on lipopolysaccharide (LPS)-stimulated human monocytes in whole blood demonstrated that a combination of arginine, glycine (B1666218), and this compound significantly and dose-dependently diminished the LPS-induced production of proinflammatory cytokines such as IL-6, IL-8, and TNF-α. tandfonline.com However, incubation with this compound alone did not significantly affect the expression of IL-6, IL-8, or TNF-α in this model. tandfonline.com

Dietary supplementation with this compound has been shown to influence serum cytokine concentrations in piglets. Compared to a control group, dietary this compound supplementation reduced serum IL-1β and TNF-α on day 38, and IL-1β on day 49. frontiersin.org An increase in the concentration of IL-6 and IL-10 was observed in the this compound group on day 49, but not on day 38. frontiersin.org

In the context of surgical stress, perioperative infusion of glycyl-l-glutamine diminished the surgery-induced period of immunosuppression, leading to an accelerated restoration of the LPS-stimulated TNF-α response. nih.gov While a significant reduction in ex vivo LPS-stimulated TNF-α production was observed in all patient groups undergoing major abdominal surgery, including a control group receiving a glutamine-free solution, the TNF-α production was restored after 48 hours only in patients who received glycyl-l-glutamine. nih.gov

Glutamine reduces pro-inflammatory cytokine production by human intestinal mucosa, potentially via a post-transcriptional pathway. researchgate.net

Macrophage Phagocytic and Secretory Activities

Macrophages are dependent upon extracellular sources of glutamine and exhibit high consumption rates of this amino acid. d-nb.infocambridge.org Glutamine is essential for many macrophage functions, and its supplementation or in vitro treatment can optimize these functions. cambridge.org

Glutamine influences macrophage functions in vitro, including phagocytosis and secretory activities. cabidigitallibrary.orgnih.gov The level of cell surface expression of molecules involved in phagocytosis and antigen presentation (MHC II) on human blood monocytes is influenced by glutamine concentration, which is associated with increased function, such as increased phagocytosis of opsonized particles and enhanced antigen presentation. cabidigitallibrary.org

Studies have shown that reduced glutamine levels can diminish monocytic cell surface marker expression, which is paralleled by a reduced capacity to present antigen and to phagocytize. nih.gov While a study investigating perioperative this compound infusion did not find a statistically significant difference in monocyte phagocytosis after 48 hours, there was a tendency for increased bacterial incorporation in the this compound group. nih.gov

Macrophages utilize glutamine for arginine and nitric oxide (NO) synthesis through inducible NO synthase (iNOS), using NADPH as an energy source. nih.gov Glycogenolysis in human macrophages, fueled in part by glyconeogenesis from glutamine, supports functions such as cytokine secretion and phagocytosis. embopress.org

Neutrophil Bacterial Killing

Neutrophils play a critical role in host defense by phagocytosing and destroying bacteria. nih.gov Glutamine is critical for neutrophil function and reactive oxygen species (ROS) generation. portlandpress.com Neutrophils consume glutamine at high rates compared to other leukocytes. nih.gov

Glutamine has been shown to enhance the in vitro bactericidal activity of neutrophils. nih.govnih.govportlandpress.com A study investigating neutrophils from postoperative patients demonstrated that glutamine supplementation enhanced their Escherichia coli-killing activity in vitro. nih.gov The number of viable E. coli decreased as the in vitro glutamine concentration was increased. nih.gov

Glutamine increases superoxide (B77818) generation through NADPH oxidase in neutrophils. nih.gov Inhibition of glutamine metabolism can lead to a significant decrease in superoxide production by stimulated neutrophils. nih.gov Glutamine also increases the expression of NADPH oxidase components. portlandpress.com

Immune Homeostasis Maintenance

Glutamine, and by extension glycyl-l-glutamine as a glutamine source, plays a role in maintaining immune homeostasis. Glutamine is essential for the maintenance of the gut-associated immune system. cabidigitallibrary.org Glycyl-l-glutamine enriched total parenteral nutrition has been shown to maintain small intestine gut-associated lymphoid tissue and upper respiratory tract immunity in animal models. cabidigitallibrary.org

Glutamine is a key energy fuel for rapidly growing cells, including immune cells, and is important for the synthesis of nucleotides, which are building blocks for DNA and RNA, crucial for cell division and protein secretion in immune cells. mdpi.comcabidigitallibrary.orgnih.gov Glutamine also contributes to the synthesis of glutathione, an important antioxidant that enhances immunity. d-nb.infonih.govportlandpress.com

During catabolic or hypercatabolic situations, glutamine can become conditionally essential for metabolic function, but its availability may be compromised. nih.gov This highlights the importance of maintaining adequate glutamine levels for immune function.

Cardiovascular System Implications

While the primary focus of research on glycyl-l-glutamine has been its role as a glutamine source for immune function, glutamine itself has emerging roles in cardiovascular physiology and pathology. nih.govnih.gov

Vascular Cell Processes (Proliferation, Migration, Apoptosis, Senescence)

Glutamine serves as a substrate for the synthesis of DNA, ATP, proteins, and lipids, which are critical for processes in vascular cells, including proliferation, migration, apoptosis, and senescence. nih.govnih.gov

Glutamine's metabolism can influence vascular cell behavior. The absence of glutamine or the inhibition of glutaminase-1 (GLS1), an enzyme that metabolizes glutamine, has been shown to block the proliferation and migration of human endothelial cells. mdpi.com Glutaminolysis is also required for energy production to drive ion transport in endothelial cells, and its interruption can cause premature senescence of these cells. mdpi.com

Glutamine attenuates hyperglycemia-induced mitochondrial stress and apoptosis in human endothelial cells and preserves their viability in response to oxidative stress, hypertonicity, and infection. mdpi.comnih.govmdpi.com It also attenuates the expression of adhesion receptors on the surface of endothelial cells and limits the migration of leukocytes across activated endothelial cells. mdpi.comnih.gov

However, the rewiring of glutamine metabolism can also potentially promote cardiovascular disease by fueling the Krebs cycle and stimulating the unrestrained growth and migration of vascular cells and the deposition of extracellular matrix. nih.govnih.gov Excessive shunting of glutamine to the Krebs cycle can precipitate aberrant angiogenic responses and the development of conditions like pulmonary arterial hypertension. nih.govnih.govnih.gov

Glutamine contributes to vascular health by mitigating risk factors for cardiovascular disease such as hypertension, hyperlipidemia, glucose intolerance, obesity, and diabetes. nih.govnih.govmdpi.com It also exerts antioxidant and anti-inflammatory effects in the circulation by inducing the expression of heme oxygenase-1 (HO-1), heat shock proteins, and glutathione. nih.govnih.govnih.gov Glutamine can also promote cardiovascular health by serving as an L-arginine precursor to optimize nitric oxide synthesis, which improves blood flow and fluidity. nih.govnih.govmdpi.com

Protection Against Ischemia-Reperfusion Injury

Glycyl-L-glutamine has demonstrated protective effects against ischemia-reperfusion (I/R) injury, a significant factor in various pathological conditions affecting organs such as the heart. Studies in isolated rat hearts have shown that Glycyl-L-glutamine decreases reperfusion damage and increases the time to ischemic contracture in models of cardiac ischemia-reperfusion injury. bertin-bioreagent.comcaymanchem.com This cardioprotective role has been observed in both young and middle-aged rat hearts. plymouth.ac.ukresearchgate.net

The protective effects of Gly-Gln in I/R injury are attributed, in part, to its ability to serve as a source of glutamine and glycine, both of which are known to be beneficial for myocardial protection. nih.gov Gly-Gln supplementation has been shown to improve myocardial tissue energy metabolism and promote ATP synthesis, particularly after severe burn injury, which can lead to myocardial damage. nih.gov It has also been found to mitigate the effects of ischemia-reperfusion injury by inhibiting myocardial cell membrane lipid peroxidation, reducing the generation of reactive oxygen species (ROS), and maintaining myocardial cell membrane permeability and stability. une.edu.au

In isolated and perfused rat hearts subjected to ischemia-reperfusion, Gly-Gln increased the time taken to ischemic contracture, improved the recovery of contractile function, decreased reperfusion damage, enhanced energy metabolism, and significantly improved the recovery of left ventricular developed pressure. une.edu.au These findings collectively support a positive role for Glycyl-L-glutamine in myocardial protection against ischemia-reperfusion. une.edu.au The dipeptide form of this compound is considered more suitable for administration compared to free glutamine and glycine due to its higher solubility and thermostability. plymouth.ac.uknih.govune.edu.au

Here is a summary of research findings on Glycyl-L-glutamine's protection against Ischemia-Reperfusion Injury:

Effect ObservedModel/ContextKey Mechanism(s) ProposedSource(s)
Decreased reperfusion damageIsolated rat hearts (I/R model)Not explicitly stated in snippet, but related to overall protection mechanisms. bertin-bioreagent.comcaymanchem.com
Increased time to ischemic contractureIsolated rat hearts (I/R model)Not explicitly stated in snippet, but related to improved energy metabolism and reduced damage. bertin-bioreagent.comcaymanchem.comune.edu.au
CardioprotectionIsolated rat hearts (I/R, oxidative stress, burn)Improved energy metabolism, increased ATP and glutathione synthesis, reduced oxidative stress, maintained membrane stability. plymouth.ac.ukresearchgate.netnih.govune.edu.au
Improved myocardial tissue energy metabolismRats after severe burn injuryPromotes ATP synthesis. nih.gov
Reduced inhibition of cardiac contractile functionRats after severe burn injuryRelated to improved energy metabolism and reduced damage. nih.gov
Reduced myocardial histopathological damageRats after severe burn injuryRelated to improved energy metabolism and reduced damage. nih.gov
Inhibition of myocardial cell membrane lipid peroxidationIschemia-reperfusion injury modelReduces ROS generation. une.edu.au
Reduced generation of ROSIschemia-reperfusion injury modelInhibits lipid peroxidation. une.edu.au
Maintained myocardial cell membrane permeability/stabilityIschemia-reperfusion injury modelRelated to reduced damage and oxidative stress. une.edu.au
Improved recovery of contractile functionIsolated rat hearts (I/R model)Related to improved energy metabolism and reduced damage. une.edu.au
Improved energy metabolismIsolated rat hearts (I/R model)Promotes ATP synthesis. une.edu.au
Reduced oxidative stressIsolated rat hearts (I/R model)Related to reduced ROS and improved antioxidant synthesis (e.g., glutathione). une.edu.au
Improved recovery of left ventricular developed pressureIsolated rat hearts (I/R model)Related to improved contractile function and reduced damage. une.edu.au

Influence on Nitric Oxide Synthesis

While Glycyl-L-glutamine itself is a dipeptide, its component amino acid, glutamine, plays a role in pathways related to nitric oxide (NO) synthesis. L-glutamine is known to promote cardiovascular health, partly by serving as a precursor to L-arginine, which is essential for optimizing nitric oxide synthesis. mdpi.comnih.gov

In cellular metabolism, glutamine is converted to glutamate (B1630785) and ammonia (B1221849) through the action of the enzyme glutaminase (GLS). mdpi.comencyclopedia.pub Glutamate can then be utilized in the synthesis of various molecules, including arginine. mdpi.com Arginine, in turn, is the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide. nih.gov Nitric oxide released by endothelial cells is crucial for maintaining vascular homeostasis. mdpi.com Therefore, by providing glutamine, Glycyl-L-glutamine can indirectly support the synthesis of nitric oxide, which contributes to stimulating blood flow and fluidity. nih.gov

Impact on Cardiomyocyte Health and Function

Glycyl-L-glutamine and its constituent amino acids have been studied for their impact on the health and function of cardiomyocytes (heart muscle cells). As discussed in the context of ischemia-reperfusion injury, Glycyl-L-glutamine has demonstrated a cardioprotective role against various insults, including I/R, oxidative stress, and burn injuries. plymouth.ac.ukresearchgate.net

Supplementation with Gly-Gln dipeptide has been shown to improve myocardial tissue energy metabolism and promote ATP synthesis in rats after severe burn injury, contributing to the preservation of myocardial function. nih.gov It also reduced the inhibition of cardiac contractile function and the extent of myocardial histopathological damage in this model. nih.gov

Studies focusing on L-glutamine, a component of Gly-Gln, have indicated its ability to improve cardiac myocyte energy metabolism, promote ATP biosynthesis, increase energy reserves, and accelerate the recovery of cardiac muscle function in I/R injury models. nih.gov Furthermore, L-glutamine has been shown to decrease cardiomyocyte apoptosis (programmed cell death) and enhance their beating function, particularly under conditions of low pH. nih.gov In experiments using HBSS buffer at pH 6.5 or 7.3, cardiomyocytes treated with L-glutamine exhibited significantly lower expression levels of cell stress (p53) and apoptosis (caspase-3, Bcl-xL) markers compared to untreated cells. nih.gov The beating function of cardiomyocytes was also increased by L-glutamine, especially in acidic conditions. nih.gov Glycine, the other component of Gly-Gln, can also contribute to protecting cells, including those in the myocardium, against ischemic injury by preventing cellular membrane leakage. nih.gov

Here is a summary of the impact on Cardiomyocyte Health and Function:

Effect ObservedModel/ContextRelated Mechanism(s)Source(s)
CardioprotectionIsolated rat hearts (I/R, oxidative stress, burn)Improved energy metabolism, increased ATP and glutathione synthesis, reduced oxidative stress, maintained membrane stability. plymouth.ac.ukresearchgate.netnih.govune.edu.au
Improved myocardial tissue energy metabolismRats after severe burn injuryPromotes ATP synthesis. nih.gov
Reduced inhibition of cardiac contractile functionRats after severe burn injuryRelated to improved energy metabolism and reduced damage. nih.gov
Reduced myocardial histopathological damageRats after severe burn injuryRelated to improved energy metabolism and reduced damage. nih.gov
Decreased cardiomyocyte apoptosisCardiomyocytes under low pH conditionsReduced expression of cell stress and apoptosis markers (p53, caspase-3, Bcl-xL). nih.gov
Increased cardiomyocyte beating functionCardiomyocytes under low pH conditionsSupports cellular function in acidic environments. nih.gov
Protection against ischemic injury (by Glycine component)Cells in general, including myocardialPreventing cellular membrane leakage. nih.gov

Angiogenesis Regulation

Research suggests that glutamine metabolism can influence angiogenesis, the process of forming new blood vessels. While excessive shunting of glutamine to the Krebs cycle has been associated with aberrant angiogenic responses and the development of pulmonary arterial hypertension, indicating a complex role, glutamine metabolism is also essential for normal endothelial cell function and arterial expansion. mdpi.comnih.govnih.gov

Studies have shown that the selective loss or inhibition of glutaminase-1 (GLS1), the enzyme that metabolizes glutamine, in endothelial cells inhibits the sprouting of vessels in various animal models of angiogenesis. nih.gov The absence of glutamine or the inhibition of GLS1 blocks the proliferation and migration of human endothelial cells, highlighting the dependence of these processes on glutamine metabolism. nih.gov Supplementation with alpha-ketoglutarate (B1197944), a metabolite of glutamine, has been shown to partially rescue endothelial cell function, and its combination with asparagine can fully restore endothelial cell mitosis and movement. nih.gov As Glycyl-L-glutamine serves as a source of glutamine, it can contribute to the metabolic pool necessary for supporting endothelial cell function and potentially influencing angiogenesis.

Nervous System Effects

Glycyl-L-glutamine has also been investigated for its effects within the nervous system. It is known to be a C-terminal dipeptide fragment of β-endorphin, an endogenous opioid peptide. bertin-bioreagent.comcaymanchem.com

Acetylcholinesterase and Butyrylcholinesterase Maintenance

Studies have explored the role of Glycyl-L-glutamine in maintaining the levels of acetylcholinesterase (AcChoEase) and butyrylcholinesterase (BtChoEase), enzymes crucial for neurotransmitter regulation, particularly in sympathetic ganglia. Intracarotid infusion of Glycyl-L-glutamine was found to oppose the decrease in acetylcholinesterase and butyrylcholinesterase contents in the preganglionically denervated superior cervical ganglion (SCG) of the cat. nih.govpnas.org

Initially, this effect was observed only in the vascularly remote SCG and not in the directly infused one, leading to the hypothesis that a metabolite of Gly-Gln formed in the blood was the active neurotrophic factor. nih.govpnas.org Subsequent investigations suggested an alternative explanation: that Gly-Gln may slowly combine with a component in plasma, enabling it to penetrate ganglion cells and exert its neurotrophic effect. nih.govpnas.org Related compounds, Glycyl-L-glutamic acid and L-glutamic acid, were also found to have a similar, though less pronounced, effect on maintaining these enzyme levels. nih.govpnas.org

Here is a summary of the effects on Acetylcholinesterase and Butyrylcholinesterase Maintenance:

Enzyme AffectedModel/ContextEffect ObservedProposed Mechanism(s)Source(s)
AcetylcholinesterasePreganglionically denervated cat superior cervical ganglionOpposes the fall in enzyme content.May involve a metabolite formed in blood or slow combination with plasma component. nih.govpnas.org
ButyrylcholinesterasePreganglionically denervated cat superior cervical ganglionOpposes the fall in enzyme content.May involve a metabolite formed in blood or slow combination with plasma component. nih.govpnas.org

Neurotrophic and Neuroprotective Effects

Beyond its influence on cholinesterase maintenance, Glycyl-L-glutamine has been considered in the context of broader neurotrophic and neuroprotective effects, partly due to its origin as a fragment of β-endorphin. bertin-bioreagent.comcaymanchem.com

While direct studies specifically on Glycyl-L-glutamine's comprehensive neurotrophic and neuroprotective profile are less extensively detailed in the provided snippets compared to related peptides, the maintenance of key enzymes like acetylcholinesterase and butyrylcholinesterase is indicative of a supportive role in neuronal health and function. nih.govpnas.org The related dipeptide, Glycyl-L-glutamic acid, has been noted for its neuroprotective and neurotrophic properties. dergipark.org.tr Furthermore, the tripeptide Glycine-L-proline-L-glutamate (GPE), which shares components with Glycyl-L-glutamine, has demonstrated significant neuroprotective effects in models of traumatic brain injury and chronic neurodegeneration, influencing factors like oxidative stress, apoptosis, and necrosis. nih.govgoogle.com These findings on related peptides containing glycine and glutamine/glutamate suggest potential avenues for research into the neurobiological activities of Glycyl-L-glutamine itself.

Regulation of Acetylcholinesterase Gene Transcription

Research suggests that Glycyl-L-glutamine may play a role in regulating the transcription of the gene for acetylcholinesterase (AcChoEase), an enzyme crucial for the breakdown of acetylcholine, a key neurotransmitter. Studies, primarily in the superior cervical ganglion of cats, have indicated that Glycyl-L-glutamine can enhance the synthesis of acetylcholinesterase, specifically increasing the monomeric G1 and tetrameric G4 forms. nih.govpnas.orgpnas.orgnih.gov This effect has been observed in denervated ganglia, suggesting a potential neurotrophic action. nih.govpnas.org It is proposed that Glycyl-L-glutamine may act at a stage prior to the aggregation of the G1 form into higher polymers and could regulate the transcription of the DNA for acetylcholinesterase to its corresponding mRNA. pnas.orgpnas.orgnih.gov

Table 1: Effect of Glycyl-L-glutamine on Acetylcholinesterase Forms in Denervated Cat Superior Cervical Ganglion

TreatmentAcChoEase FormEffect (vs. control)Reference
24-hr intracarotid infusion of Gly-Gln (3 µM)G1 (monomeric)Significant enhancement pnas.orgpnas.orgnih.gov
24-hr intracarotid infusion of Gly-Gln (3 µM)G4 (tetrameric)Significant enhancement pnas.orgpnas.orgnih.gov

Skeletal Muscle and Exercise Physiology

Skeletal muscle is a significant reservoir for glutamine, and glutamine metabolism plays a vital role in muscle function, particularly during periods of stress or intense exercise. jpccr.eumdpi.comlsu.edunih.gov Glycyl-L-glutamine, as a dipeptide containing glutamine, is relevant in this context as it can provide readily available glutamine to the organism due to enzymatic hydrolysis. jpccr.eu

Muscle Protein Metabolism and Synthesis

Glutamine and its derivatives are known as crucial molecules in protein metabolism. jpccr.eu Skeletal muscle is the most quantitatively relevant site for glutamine stock, synthesis, and release. mdpi.comnih.gov Glutamine is considered important for determining and guarding normal metabolic processes of the cell, including protein metabolism. jpccr.eu Studies have indicated that increasing the concentration of glutamine can significantly increase intracellular glutamine and protein synthesis in isolated muscle tissue. lsu.edu Glutamine may contribute to promoting protein synthesis, potentially associated with the activation of signaling pathways like mTOR. mdpi.com Furthermore, glutamine has been suggested to inhibit protein degradation, thereby contributing to improved protein balance. nih.govresearchgate.net

Table 2: Observed Effects of Glutamine on Muscle Protein Metabolism (Based on studies using Glutamine)

EffectObservationReference
Protein Synthesis EnhancementIncreased intracellular glutamine and protein synthesis lsu.edu
Protein Synthesis PromotionAssociated with activation of mTOR signaling mdpi.com
Protein Degradation InhibitionMay attenuate ubiquitin-dependent proteolysis researchgate.net

Gluconeogenesis Support

Glutamine is recognized as one of the most abundant glycogenic amino acids and has a significant influence on gluconeogenesis, the process of glucose production from non-carbohydrate sources. mdpi.comnhri.org.tw It is a crucial precursor for gluconeogenesis, particularly in the kidneys and liver. nih.govmdpi.comnhri.org.tw During exhaustive exercise, when muscle protein metabolism increases, glutamine can assist in gluconeogenesis, providing glucose for muscle energy metabolism. frontiersin.orgnih.gov The release of glutamine from muscle can support renal gluconeogenesis, contributing to glucose homeostasis. nhri.org.tw

Reduction of Muscle Damage Markers

Intense or exhaustive exercise can lead to muscle damage, characterized by elevated levels of muscle damage markers such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). mdpi.comfrontiersin.orgnih.gov Research suggests that glutamine supplementation may help attenuate these markers. mdpi.comjpmed.irresearchgate.net Studies in rats submitted to strenuous resistance training showed that glutamine supplementation reduced plasma concentrations of CK and LDH. mdpi.com Similarly, studies in humans and animals have indicated that glutamine supplementation can reduce parameters of muscle damage and inflammation following exercise. frontiersin.orgnih.govjpmed.ir While some studies on glutamine supplementation in humans have shown a reduction in muscle damage markers and perceived muscle pain, others have not found a significant effect on certain markers or EMG activity. jpmed.irresearchgate.netnih.gov

Table 3: Effects of Glutamine Supplementation on Muscle Damage Markers

MarkerEffect Observed (with Glutamine)ContextReference
Creatine Kinase (CK)Reduced plasma concentrationsStrenuous resistance training (rats) mdpi.com
Lactate Dehydrogenase (LDH)Reduced plasma concentrationsStrenuous resistance training (rats) mdpi.com
Creatine Kinase (CK)Reduced markersExercise (humans and animals) frontiersin.orgnih.govjpmed.ir
Muscle Pain PerceptionReducedExtroverted resistance training (humans) jpmed.ir
Creatine Kinase (CK)Reduced valuesEccentric exercise (professional basketball players) researchgate.net

Glycogen (B147801) Synthesis

Glutamine is associated with the synthesis of glycogen, the storage form of glucose in muscles and the liver. nih.govmdpi.com It can directly stimulate glycogen synthesis, possibly through mechanisms involving cell swelling and the diversion of glutamine carbon towards glycogen formation. mdpi.com Studies have shown that glutamine-containing solutions can increase the storage of muscle glycogen. mdpi.com Research comparing glucose and glutamine supplementation post-workout in athletes with depleted glycogen stores found that glutamine consumption resulted in a notable increase in glycogen synthesis rates. invictusfitness.com

Table 4: Effect of Glutamine on Glycogen Synthesis

Supplementation ContextEffect on Glycogen SynthesisObservationReference
Glutamine-containing solutionsIncreased storageIncreased muscle glycogen content compared to other groups after exercise mdpi.com
Glutamine consumption post-workoutIncreased rates25% increase in glycogen synthesis rates compared to glucose-only group invictusfitness.com
Oral glutamine alone (during recovery)Promoted storageSimilar extent of muscle glycogen storage as glucose alone mdpi.com

Research Methodologies and Models

In Vitro Studies

In vitro research provides controlled environments to investigate the direct effects of glycyl-l-glutamine on specific cell types and biological processes.

Cell Culture Models

Various cell culture models have been employed to study the effects of glycyl-l-glutamine. In studies focusing on bovine parthenogenetic and in vitro fertilization (IVF) embryo development, the inclusion of glycine-glutamine significantly increased the cleavage rate and the number of blastocysts compared to L-glutamine. researchgate.net Research using the Ussing chamber technique with pig jejunum epithelial cells demonstrated that glycyl-l-glutamine stimulated electrogenic net H+/dipeptide cotransport, indicating its absorption and potential role in nutrient transport in the gut. nih.gov Glycyl-L-glutamine has also been investigated for its effects on mouse preimplantation embryos in vitro, showing an enhanced developmental effect. researchgate.net It is recognized as a stable alternative to L-glutamine in embryo culture media, favoring the development of the inner cell mass and reducing the incidence of abnormal nuclei. cambridge.orgnih.govfrontiersin.orgnih.govmdpi.comoup.com The uptake kinetics of glycyl-L-glutamine have been studied in CHO cell lines in the context of optimizing monoclonal antibody production. rsc.org In the cardiovascular system, glycyl-l-glutamine has been shown to induce the expression of asymmetric forms of acetylcholinesterase in neonatal ventricular myocytes. oup.com Furthermore, studies on isolated and perfused rat hearts have indicated that glycyl-L-glutamine provides cardioprotection against ischemia-reperfusion injury. researchgate.netresearchgate.net Research on rat choroid plexus epithelial cells in primary culture has investigated the disposition of glycyl-L-glutamine, highlighting the involvement of the PEPT2 transporter. ncats.io Glycyl-L-glutamine has also been present in the culture medium for human monocytes in studies related to inflammatory responses. nih.gov

Enzyme Activity Assays

While direct in vitro enzyme activity assays measuring the impact of glycyl-l-glutamine on enzyme kinetics are not extensively detailed in the provided search results, some studies suggest an influence on enzyme expression or maintenance. Glycyl-L-glutamine has been reported to induce the expression of asymmetric forms of acetylcholinesterase in cultured neonatal ventricular myocytes oup.com and embryonic rat skeletal muscle pnas.org. This indicates an effect on the cellular machinery responsible for producing different forms of the enzyme, rather than a direct interaction altering enzyme activity in a catalytic assay.

Gene Expression Analysis

Gene expression analysis, often utilizing techniques like RT-PCR, has been employed in studies involving glycyl-l-glutamine. In the context of mouse blastocyst development, gene expression related to developmental processes and apoptosis was examined in embryos cultured in media containing glycyl-L-glutamine. nih.gov The replacement of L-glutamine with glycyl-L-glutamine in mouse embryo culture media has been shown to influence the ratio of inner cell mass to trophectoderm cells, suggesting an impact on the expression of genes that determine cell fate. nih.gov RT-PCR has also been used in studies investigating the expression of pro-opiomelanocortin (POMC) mRNA transcripts in rat heart, as glycyl-l-glutamine is a derivative of β-endorphin, which is processed from POMC. oup.com Additionally, PEPT2 gene expression has been studied in rat heart in relation to glycyl-l-glutamine uptake. plymouth.ac.uk

Cellular Signaling Pathway Investigations

Investigations into cellular signaling pathways in the context of glycyl-l-glutamine are less detailed in the provided results. While L-glutamine has been shown to stimulate nuclear translocation of p-Akt in mouse preimplantation embryos and its effect does not depend on mTORC1 signaling, specific studies directly detailing the impact of glycyl-l-glutamine on various signaling pathways in different cell types are limited in the search output. frontiersin.orgnih.gov One source broadly mentions "signaling pathway and autophagy" in relation to glycyl-glutamine supplementation and myocardial protection, but without specifying the pathways involved. researchgate.net

In Vivo Animal Models

In vivo animal models are crucial for understanding the systemic effects and physiological roles of glycyl-l-glutamine in a living organism.

Rodent Models (e.g., Rats, Piglets, Rabbits)

Rodent models, particularly rats and mice, have been utilized in glycyl-l-glutamine research. Studies in rats have investigated the disposition of glycyl-L-glutamine in choroid plexus epithelial cells, indicating transport mediated by PEPT2. ncats.io Glycyl-L-glutamine has been shown to inhibit beta-End-(1-31)-induced hypotension in pentobarbital-anesthetized rats in a dose-dependent manner. medchemexpress.com A protective effect of this compound dipeptide on myocardial damage has been observed in severe burn rats. researchgate.net Isolated and perfused rat hearts have served as a model to demonstrate the cardioprotective effects of glycyl-L-glutamine against ischemia-reperfusion injury, with middle-aged hearts showing higher sensitivity to this protection. researchgate.netresearchgate.netplymouth.ac.uk While pig jejunum tissues from growing pigs have been used for in vitro Ussing chamber studies of glycyl-l-glutamine transport nih.gov, direct in vivo administration studies of glycyl-l-glutamine to piglets with detailed physiological outcomes were not prominently featured in the search results. In rabbit models, glycyl-l-glutamine-enriched total parenteral nutrition has been shown to maintain the integrity of small intestine gut-associated lymphoid tissue and upper respiratory tract immunity. dntb.gov.uaresearchgate.net Dietary Gly-Gln has also shown in vivo activity in a mouse model. medkoo.com

Surgical and Trauma Models

Research utilizing surgical and trauma models has investigated the effects of glutamine-containing dipeptides, including Glycyl-L-glutamine, on various physiological outcomes. Following surgical stress, trauma, or severe illness, plasma glutamine concentration can decline. smj.org.sacambridge.org Studies have explored the potential of dipeptide supplementation to counteract this depletion and its associated functional implications, such as impaired immune function. smj.org.sacambridge.org

In patients undergoing major abdominal surgery, postoperative infusions of Glycyl-L-glutamine were found to better preserve HLA-DR expression on monocytes compared to a control group. researchgate.net Reduced HLA-DR expression on monocytes is associated with increased susceptibility to infection and sepsis. researchgate.net This suggests a potential immunomodulatory effect of Glycyl-L-glutamine in the context of surgical trauma.

Meta-analyses of studies involving glutamine dipeptide supplementation in surgical patients have indicated a significant decrease in infectious complication rates and a reduction in the length of hospital stay. researchgate.net While some studies showed a reduction in mortality, it did not always reach statistical significance, possibly due to limited sample sizes. smj.org.saresearchgate.net

Exercise-Induced Stress Models

Exercise, particularly high-intensity and prolonged bouts, can induce significant physiological changes, including muscle damage and an inflammatory response. lsu.educambridge.org These conditions can lead to a decrease in plasma and muscle glutamine levels as the demand for glutamine increases in immunologic tissues and other areas. lsu.educambridge.org

Studies using exercise-induced stress models, such as resistance exercise in rats, have investigated the effects of glutamine supplementation, including in dipeptide form. In rats subjected to resistance exercise, supplementation with L-alanyl-L-glutamine (another glutamine dipeptide) and a combination of L-glutamine and L-alanine in free form were able to restore glutamine levels in plasma and muscle that were reduced by exercise. cambridge.org These supplements also showed positive effects on markers of muscle protection and inflammation, such as increased HSP70 levels and attenuation of pro-inflammatory cytokines. cambridge.org While this specific study used L-alanyl-L-glutamine, it highlights the relevance of dipeptide supplementation in exercise recovery models and the potential for Glycyl-L-glutamine to be similarly investigated.

Disease-Specific Models (e.g., Burn Injury, Sickle Cell Disease)

Glycyl-L-glutamine and other glutamine-containing dipeptides have been studied in various disease-specific models, including burn injury and sickle cell disease.

In models of severe burn injury in rats, Glycyl-L-glutamine dipeptide supplementation showed beneficial effects on myocardial damage. researchgate.net Compared to a burned control group, rats treated with Glycyl-L-glutamine had lower levels of cardiac damage markers (CK, LDH, AST) and blood lactic acid, while myocardial ATP and GSH levels were higher. researchgate.net The dipeptide also reduced the inhibition of cardiac contractile function and mitigated myocardial histopathological damage. researchgate.net These findings suggest that Glycyl-L-glutamine may protect myocardial structure and function after burn injury by improving energy metabolism and promoting ATP and glutathione (B108866) synthesis in cardiac myocytes. researchgate.net

In sickle cell disease (SCD), glutamine supplementation has been investigated for its potential to reduce acute complications. mdpi.comnih.govdrugbank.comfrontiersin.org While free L-glutamine has received FDA approval for this use, dipeptide forms like Glycyl-L-glutamine are also being explored as they may offer advantages in terms of stability and bioavailability. mdpi.comnih.gov Glutamine is thought to exert its beneficial effects in SCD, in part, through its antioxidant properties, helping to neutralize oxidative stress in sickle red blood cells. drugbank.comfrontiersin.org Although many studies focus on L-glutamine or L-alanyl-L-glutamine in SCD, the potential role of Glycyl-L-glutamine as a source of glutamine for antioxidant support in this context is an area of interest.

Computational and Biophysical Approaches

Computational and biophysical methods are employed to understand the properties and behavior of Glycyl-L-glutamine at a molecular level.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics simulations are computational techniques used to predict the binding interactions of molecules and study their conformational changes and stability. dergipark.org.trchemmethod.commdpi.combg.ac.rs These methods can provide insights into how Glycyl-L-glutamine might interact with target proteins or enzymes.

While some studies in the search results discuss molecular docking and dynamics simulations for other dipeptides like Glycyl-L-glutamic acid dergipark.org.trresearchgate.netdergipark.org.tr or in the context of enzyme-substrate interactions involving L-glutamine mdpi.com, specific published molecular docking and dynamics simulations focused solely on Glycyl-L-glutamine interacting with a particular biological target were not prominently found within the search results. However, these techniques are generally applicable to studying the behavior and interactions of dipeptides like Glycyl-L-glutamine with biological macromolecules.

Structural Characterization (e.g., X-ray Diffraction, Spectroscopy)

Structural characterization techniques, such as X-ray diffraction and spectroscopy (like Raman and UV Resonance Raman spectroscopy), are used to determine the three-dimensional structure and vibrational properties of molecules. nih.govsemanticscholar.orggoogle.com

X-ray diffraction has been used to determine the crystal structure of related dipeptides, providing atomic-resolution details about their conformation and hydrogen bonding interactions. nih.govsemanticscholar.orggoogle.com For Glycyl-L-glutamic acid, for instance, X-ray crystallography revealed the molecule exists in a zwitterionic form in the crystal structure, with specific hydrogen bonding patterns. semanticscholar.org

Spectroscopic methods, such as UV Resonance Raman spectroscopy, can provide information about the vibrational modes of amino acid side chains within peptides, which are sensitive to their local environment and structure. nih.gov Studies using these techniques on glutamine-containing peptides, including Glycyl-L-glutamine, have identified specific spectral marker bands that report on the side chain structures. nih.gov An empirical relationship between certain vibrational frequencies and dihedral angles of the glutamine side chain has been observed, allowing these bands to be used as structural markers. nih.gov

Pharmacokinetic Modeling of Dipeptides

Pharmacokinetic modeling is used to study the absorption, distribution, metabolism, and excretion of compounds in the body. nih.govdergipark.org.trnih.govpsu.edu This is particularly relevant for dipeptides like Glycyl-L-glutamine, as their pharmacokinetic profile can differ from that of their constituent amino acids.

Studies have investigated the pharmacokinetics of intravenously administered dipeptides, including Glycyl-L-tyrosine (another dipeptide), in healthy individuals. nih.gov These studies have shown that synthetic dipeptides are rapidly cleared from plasma and hydrolyzed into their constituent amino acids. nih.gov For Glycyl-L-tyrosine, the elimination half-life was found to be very short, and its disappearance was accompanied by a prompt increase in plasma concentrations of glycine (B1666218) and tyrosine. nih.gov

While specific detailed pharmacokinetic modeling studies focused solely on Glycyl-L-glutamine in humans were not extensively detailed in the provided search results, research on other glutamine-containing dipeptides like L-alanyl-L-glutamine has shown they are rapidly hydrolyzed in vivo, providing a stable source of glutamine. jpccr.eunih.govnih.gov Pharmacokinetic studies on oral administration of glutamine dipeptides in animal models have also been conducted to assess their blood amino acid availability compared to free amino acids. nih.gov These studies are crucial for understanding how Glycyl-L-glutamine is processed and utilized by the body.

Future Research Directions and Translational Perspectives

Elucidation of Structure-Function Relationships of Glycyl-L-Glutamine

Understanding the precise relationship between the chemical structure of Glycyl-L-glutamine and its biological functions remains a key area for future research. While it is known that glutamine-derived peptides, including Glycyl-L-glutamine, possess structure-related bioactivities, the current understanding is largely exploratory. researchgate.netnih.gov Research is needed to fully elucidate how the specific arrangement of glycine (B1666218) and glutamine residues influences its interactions with biological targets and subsequent effects. This includes investigating how the dipeptide's structure contributes to its stability and absorption compared to free glutamine. researchgate.netnih.gov

Advanced Delivery Systems for Enhanced Bioavailability

Improving the delivery and bioavailability of Glycyl-L-glutamine in vivo is a critical area for translational research. The utilization and bioavailability of glutamine-derived peptides can be enhanced through the use of advanced delivery systems. researchgate.netnih.gov This is particularly relevant given the potential for significant extraction of glutamine by the splanchnic bed after oral administration. nih.gov Future studies will likely focus on developing and evaluating novel delivery methods to ensure that adequate concentrations of Glycyl-L-glutamine reach target tissues to exert their therapeutic effects. researchgate.netnih.gov

Integration of Artificial Intelligence and Peptidomics in Discovery

Exploration of Novel Therapeutic Applications beyond Current Understanding

The exploration of novel therapeutic applications for Glycyl-L-glutamine beyond its currently understood roles is an active area of investigation. Research suggests potential in various areas, including promoting intestinal homeostasis, exerting hypotensive and hypoglycemic effects, and displaying antioxidant properties. researchgate.netnih.govresearchgate.net Glycyl-L-glutamine has also shown promise in mitigating chemotherapy-induced toxicities, such as gastrointestinal issues and potentially neurotoxicity. nih.govnih.govscirp.org Studies have indicated cardioprotective effects and benefits in conditions like ischemia-reperfusion injury. researchgate.netmdpi.comoup.com Furthermore, research is exploring its impact on immune function and its potential role in the management of conditions like sickle cell disease, where glutamine supplementation has shown efficacy in reducing complications. nih.govnih.govwebmd.comresearchgate.net Future research will aim to fully understand the mechanisms behind these effects and explore additional therapeutic avenues.

Detailed Pharmacokinetic and Pharmacodynamic Studies of Glycyl-L-Glutamine

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies of Glycyl-L-glutamine are essential to optimize its therapeutic use. While some information exists regarding the pharmacokinetics of L-glutamine and related dipeptides like L-alanyl-L-glutamine, detailed PK/PD studies specifically on Glycyl-L-glutamine are needed. nih.govfda.govfda.govtga.gov.au These studies should aim to characterize its absorption, distribution, metabolism, and excretion, as well as the relationship between its concentration at target sites and its biological effects. nih.govdrugbank.com Understanding the PK/PD profile of Glycyl-L-glutamine will be crucial for determining optimal dosing regimens and maximizing its therapeutic efficacy. nih.govnih.gov

Q & A

Q. What methodological approaches are used to study the stability and degradation kinetics of Glycyl-L-glutamine in cell culture media?

Glycyl-L-glutamine is prone to degradation under physiological conditions, requiring stabilization via dipeptide formulation. Researchers often employ high-performance liquid chromatography (HPLC) to quantify its stability over time in media at varying pH and temperatures. Comparative studies with alternative dipeptides (e.g., L-Alanyl-L-glutamine) reveal Glycyl-L-glutamine's slower uptake rates in CHO cells, which reduces metabolic byproducts like ammonia . For controlled experiments, media should be pre-equilibrated at 37°C, and degradation products (e.g., free glutamine) monitored using mass spectrometry.

Q. How is Glycyl-L-glutamine transported across biological membranes, and what experimental models are used to investigate this?

Glycyl-L-glutamine transport is mediated by proton-coupled oligopeptide transporters (PEPT1/PEPT2). The Ussing-chamber technique, applied to pig jejunum, demonstrates its electrogenic transport via short-circuit current measurements . In vitro models using rat choroid plexus epithelial cells or transfected HEK293 cells expressing PEPT2 confirm tissue-specific uptake mechanisms. Competitive inhibition assays with glycylsarcosine (a non-metabolizable analog) are used to validate transporter specificity .

Q. What analytical methods are recommended for quantifying Glycyl-L-glutamine purity and structural integrity in research-grade samples?

Canonical and isomeric SMILES notations (e.g., CC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O) are critical for verifying structural identity via nuclear magnetic resonance (NMR) . Purity assays (>97% by HPLC) and mass spectrometry (molecular weight: 221.21 Da) are standard. Certificates of Analysis (CoA) from suppliers should include water content (e.g., monohydrate form: C₇H₁₅N₃O₅·H₂O) and residual solvent data .

Advanced Research Questions

Q. How do contradictory findings on Glycyl-L-glutamine’s biological effects inform experimental design in stress models?

In LPS-challenged weaning piglets, Glycyl-L-glutamine supplementation improved growth performance (ADG, G:F ratios) and reduced IL-1β levels, yet did not fully reverse LPS-induced ileal villus atrophy . Contradictions arise from variability in stressor timing (e.g., single vs. repeated LPS injections) and dipeptide dosage. Researchers should standardize stressor protocols and include endpoint analyses (e.g., cytokine profiling, intestinal histology) to isolate dipeptide-specific effects .

Q. What mechanisms underlie Glycyl-L-glutamine’s enhanced efficacy in mouse preimplantation embryo culture compared to free glutamine?

Studies using mouse embryos show Glycyl-L-glutamine increases blastocyst formation rates by 15–20% compared to L-glutamine. This is attributed to its slower hydrolysis, which maintains stable intracellular glutamine levels and reduces ammonium toxicity. Experimental validation involves culturing embryos in sequential media (e.g., KSOM-AA) with controlled dipeptide concentrations (0.5–1.0 mM) and measuring developmental milestones (e.g., cleavage timing) .

Q. How do interspecies differences in dipeptide transporter expression impact Glycyl-L-glutamine pharmacokinetics?

PEPT2 knockout mice exhibit reduced Glycyl-L-glutamine uptake in the choroid plexus, highlighting its reliance on this transporter in the blood-brain barrier. In contrast, intestinal uptake in pigs is PEPT1-dominated. Researchers must select species-appropriate models and use CRISPR-modified cell lines to dissect transporter contributions. Pharmacokinetic parameters (e.g., t₁/₂, Vd) should be cross-validated using radiolabeled tracers (³H-Gly-Gln) .

Q. What experimental strategies optimize Glycyl-L-glutamine use in biopharmaceutical cell culture systems?

Glycyl-L-glutamine’s lower uptake rate in CHO cells (vs. L-Alanyl-L-glutamine) reduces glycolytic overflow, minimizing lactate accumulation. Dose-response experiments (0–10 mM) combined with metabolic flux analysis (e.g., Seahorse XF) identify optimal concentrations for cell viability and product titer. Media supplementation should align with cell line-specific glutamine auxotrophy and ammonia sensitivity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.